Ácido Ftalil-DL-glutámico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido N-ftaloyl-L-glutámico tiene varias aplicaciones en la investigación científica, que incluyen:

Biología: Se estudia por su papel en la síntesis de péptidos biológicamente activos.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas debido a su participación en la síntesis de péptidos.

Industria: Se utiliza en la producción de productos químicos especiales y farmacéuticos.

Mecanismo De Acción

El mecanismo de acción del ácido N-ftaloyl-L-glutámico implica principalmente su papel como reactivo en la síntesis de péptidos. Facilita la formación de enlaces peptídicos actuando como un grupo protector para el grupo amino del ácido L-glutámico, lo que permite que se produzcan reacciones selectivas . El grupo ftaloil se puede eliminar en condiciones suaves, lo que permite la formación del péptido deseado.

Análisis Bioquímico

Biochemical Properties

2-Phthalimidoglutaric acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to inhibit the decarboxylation of L-glutamate, a critical reaction in cellular metabolism . This inhibition suggests that 2-Phthalimidoglutaric acid interacts with enzymes involved in glutamate metabolism, potentially affecting the overall metabolic flux within cells.

Cellular Effects

The effects of 2-Phthalimidoglutaric acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Phthalimidoglutaric acid can inhibit the activity of brain glutamate dehydrogenase, impacting the metabolism of glutamate in neuronal cells . This inhibition can lead to alterations in cellular energy production and neurotransmitter synthesis, affecting overall cell function.

Molecular Mechanism

At the molecular level, 2-Phthalimidoglutaric acid exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as glutamate dehydrogenase by binding to their active sites, preventing the normal substrate from accessing the enzyme . This inhibition can lead to a decrease in enzyme activity, affecting the metabolic pathways that rely on these enzymes. Additionally, 2-Phthalimidoglutaric acid may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phthalimidoglutaric acid can change over time. Studies have shown that this compound is relatively stable under physiological conditions but can undergo hydrolysis in aqueous solutions . Over time, the degradation of 2-Phthalimidoglutaric acid can lead to a decrease in its inhibitory effects on enzymes and other biomolecules. Long-term exposure to 2-Phthalimidoglutaric acid in cell cultures has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 2-Phthalimidoglutaric acid vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert its inhibitory effects on specific enzymes . At higher doses, 2-Phthalimidoglutaric acid can induce toxic effects, including disruptions in cellular metabolism and potential damage to tissues . These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

2-Phthalimidoglutaric acid is involved in several metabolic pathways, primarily related to glutamate metabolism. It can be metabolized to form 2-(o-carboxybenzamido)glutaric acid, which further breaks down into glutamic acid and phthalic acid . These metabolic transformations indicate that 2-Phthalimidoglutaric acid can influence the levels of key metabolites within cells, potentially affecting overall metabolic flux.

Transport and Distribution

Within cells and tissues, 2-Phthalimidoglutaric acid is transported and distributed through interactions with specific transporters and binding proteins. It has been suggested that this compound can bind to serum albumin, facilitating its transport in the bloodstream . Additionally, the distribution of 2-Phthalimidoglutaric acid within tissues may be influenced by its interactions with cellular transporters, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of 2-Phthalimidoglutaric acid is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . Its localization is likely directed by specific targeting signals or post-translational modifications that guide it to these compartments. The presence of 2-Phthalimidoglutaric acid in these subcellular locations can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido N-ftaloyl-L-glutámico se sintetiza mediante la reacción de condensación del anhídrido ftálico con ácido L-glutámico en una solución de ácido acético glacial a temperatura de reflujo . La reacción típicamente involucra:

Reactivos: Anhídrido ftálico y ácido L-glutámico.

Solvente: Ácido acético glacial.

Condiciones: Temperatura de reflujo.

Métodos de Producción Industrial: En entornos industriales, la síntesis del ácido N-ftaloyl-L-glutámico sigue principios similares, pero puede implicar equipos a mayor escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido N-ftaloyl-L-glutámico se somete a varias reacciones químicas, que incluyen:

Reacciones de Sustitución: El grupo ftaloil se puede sustituir en condiciones específicas.

Síntesis de Péptidos: Se utiliza comúnmente en la síntesis de péptidos en fase de solución.

Reactivos y Condiciones Comunes:

Reactivos: Anhídrido ftálico, ácido L-glutámico, ácido acético glacial.

Condiciones: Temperatura de reflujo para la síntesis; condiciones específicas para la síntesis de péptidos según el péptido deseado.

Productos Principales:

Péptidos: Cuando se utiliza en la síntesis de péptidos, el ácido N-ftaloyl-L-glutámico forma péptidos con las secuencias de aminoácidos deseadas.

Derivados Sustituidos: Se pueden formar varios derivados sustituidos dependiendo de los reactivos y las condiciones utilizados.

Comparación Con Compuestos Similares

El ácido N-ftaloyl-L-glutámico se puede comparar con otros compuestos similares, como:

Ácido N-ftaloyl-DL-glutámico: Una mezcla racémica de las formas D y L del ácido N-ftaloyl-glutámico.

Anhídrido N-ftaloyl-L-glutámico: Se utiliza como un reactivo de transferencia de γ-glutamil.

Unicidad: El ácido N-ftaloyl-L-glutámico es único debido a su estereoquímica específica (forma L) y su aplicación en la síntesis de péptidos, lo que lo distingue de sus contrapartes racémica y anhídrido.

Propiedades

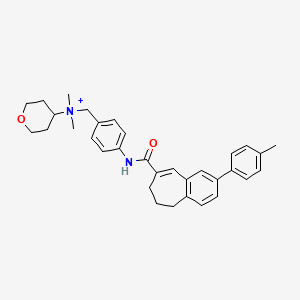

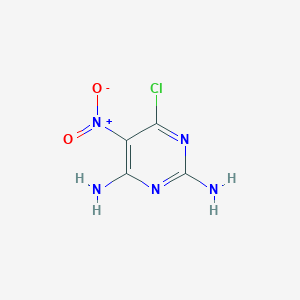

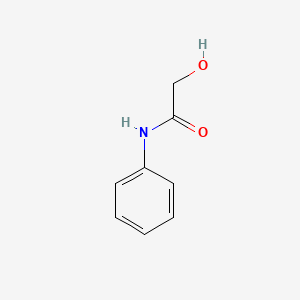

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6/c15-10(16)6-5-9(13(19)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9H,5-6H2,(H,15,16)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFFSKLJNYRHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884264 | |

| Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6349-98-0, 2301-52-2 | |

| Record name | 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6349-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phthalimidoglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006349980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phthalimidoglutaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHTHALOYL-DL-GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5DK277925 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-phthalimidoglutaric acid formed in the body?

A: 2-Phthalimidoglutaric acid is a product of thalidomide hydrolysis. After thalidomide administration, it undergoes extensive metabolism, breaking down into various hydrolysis products. 2-Phthalimidoglutaric acid represents one of these breakdown products, alongside other compounds like α-(o-carboxybenzamido)glutarimide and 2-phthalimidoglutaramic acid. [, , ]

Q2: Is 2-phthalimidoglutaric acid found in embryos after thalidomide administration to pregnant animals?

A: Yes, research shows that 2-phthalimidoglutaric acid, along with other thalidomide hydrolysis products, can be found in the embryos of pregnant rabbits after oral administration of thalidomide. This suggests that these compounds can cross the placental barrier and potentially exert effects on the developing embryo. [, ]

Q3: Does 2-phthalimidoglutaric acid contribute to thalidomide's teratogenic effects?

A: While the exact mechanism of thalidomide teratogenicity remains unclear, evidence suggests that 2-phthalimidoglutaric acid, alongside thalidomide itself and other hydrolysis products, might play a role. In rabbit embryo culture, 2-phthalimidoglutaric acid demonstrated embryopathic effects similar to thalidomide, including reduced limb bud growth and disrupted otic vesicle formation. []

Q4: What are the potential mechanisms by which 2-phthalimidoglutaric acid might exert embryopathic effects?

A: Research suggests a potential role of prostaglandin H synthase (PHS) and reactive oxygen species (ROS) in the embryopathic effects of 2-phthalimidoglutaric acid. Similar to thalidomide, it was found to increase oxidative DNA damage in rabbit embryos, measured by 8-oxoguanine levels. Co-treatment with PHS inhibitors mitigated both the DNA damage and the embryopathies, indicating a potential mechanism involving PHS-dependent ROS generation. []

Q5: Do all species exhibit the same sensitivity to 2-phthalimidoglutaric acid's potential embryopathic effects?

A: Research suggests species-specific differences in susceptibility. While 2-phthalimidoglutaric acid exhibited embryopathic effects in rabbit embryo culture, studies on CD-1 mice, a strain typically resistant to thalidomide, showed resistance to embryopathies induced by 2-phthalimidoglutaric acid as well. This highlights the complexity of thalidomide's teratogenic effects and underscores the role of species-specific factors in mediating susceptibility. [, ]

Q6: What analytical methods are used to study the metabolism and presence of 2-phthalimidoglutaric acid?

A: Researchers utilize radiolabeling techniques to track the fate of thalidomide and its hydrolysis products. Studies often involve administering radiolabeled ([14C]) thalidomide to pregnant animals and then analyzing the urine, feces, plasma, and embryonic tissues for the presence of radioactive metabolites, including 2-phthalimidoglutaric acid. This allows for the quantification and characterization of the various metabolic products. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B1594501.png)